Bis(2-cyanoethyl) diisopropylphosphoramidite

Catalog No.
S675916
CAS No.
102690-88-0
M.F
C12H22N3O2P
M. Wt
271.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-cyanoethyl) diisopropylphosphoramidite

CAS Number

102690-88-0

Product Name

Bis(2-cyanoethyl) diisopropylphosphoramidite

IUPAC Name

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C12H22N3O2P

Molecular Weight

271.30 g/mol

InChI

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3

InChI Key

LDHWBEHZLFDXCU-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Synonyms

Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine;

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

Oligodeoxynucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite (Bイス(2-シアノエチル)ジイソプロピルホスホラミデート, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite), also known as phosphoramidite or amidite, is a key reagent in oligonucleotide synthesis. Oligonucleotides are short, single-stranded segments of DNA or RNA used in various scientific research applications, such as:

  • Gene sequencing and analysis
  • Polymerase chain reaction (PCR)
  • Development of gene therapies and diagnostics

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート plays a crucial role in the process of building these oligonucleotides by acting as a phosphorylating agent. It introduces a phosphate group, the building block of nucleic acids, onto the growing oligonucleotide chain. This process is achieved through a series of chemical reactions known as solid-phase synthesis.

Advantages of Bイス(2-シアノエチル)ジイソプロピルホスホラミデート

Bイス(2-シアノエチル)ジイソプロピルホスホラミデート is widely used in oligonucleotide synthesis due to several advantages:

  • High coupling efficiency: It efficiently reacts with the growing oligonucleotide chain, minimizing the formation of undesired side products.
  • Stability: It is relatively stable under the reaction conditions used in solid-phase synthesis.
  • Scalability: The process can be easily scaled up to produce large quantities of oligonucleotides.

Bis(2-cyanoethyl) diisopropylphosphoramidite is a chemical compound with the molecular formula C12H22N3O2PC_{12}H_{22}N_{3}O_{2}P and a molecular weight of 271.30 g/mol. It is characterized by its light yellow to colorless oil appearance and is primarily used in organic synthesis as a phosphorylating agent. The compound is known for its role in the synthesis of oligonucleotides and other phosphoramide derivatives, making it significant in both research and pharmaceutical applications .

Bis(DCE) Diisopropylphosphoramidite does not have a direct mechanism of action in biological systems. Its role is as a building block for creating oligonucleotides, which can then interact with biological targets depending on their sequence.

Bis(DCE) Diisopropylphosphoramidite is considered a hazardous material. Here are some safety concerns:

  • Toxicity: May cause irritation or skin burns upon contact.
  • Flammability: Flammable liquid.
  • Reactivity: Reacts with water and moisture, releasing toxic fumes.
, particularly in the phosphorylation of alcohols and amines. The compound can undergo nucleophilic substitution reactions, where the cyanoethyl groups can be displaced under basic conditions, leading to the formation of phosphoramidates. Additionally, it can react with nucleophiles to form phosphoramidite derivatives, which are crucial intermediates in the synthesis of oligonucleotides .

The synthesis of bis(2-cyanoethyl) diisopropylphosphoramidite typically involves the reaction of diisopropylamine with phosphorus oxychloride to form a phosphoramidite intermediate. This intermediate is then treated with 2-cyanoethyl bromide to yield the final product. The reaction conditions generally require an inert atmosphere and low temperatures to prevent degradation .

Bis(2-cyanoethyl) diisopropylphosphoramidite is extensively used in:

  • Oligonucleotide Synthesis: It serves as a key reagent in the phosphitylation step during the solid-phase synthesis of oligonucleotides.
  • Pharmaceutical Development: Its ability to modify nucleic acids makes it valuable in drug design and development.
  • Biotechnology: The compound is utilized in various biotechnological applications, including gene therapy and molecular diagnostics .

Studies on bis(2-cyanoethyl) diisopropylphosphoramidite have focused on its interactions with biological macromolecules. Research indicates that it can form stable complexes with nucleic acids, enhancing their stability and efficacy in therapeutic applications. Additionally, its inhibitory effects on HIV suggest interactions at the molecular level that disrupt viral entry or replication mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with bis(2-cyanoethyl) diisopropylphosphoramidite. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Bis(2-cyanoethyl) methylphosphonatePhosphonateUsed primarily for DNA synthesis; less toxic.
Diisopropylaminoethyl phosphonamidatePhosphonamidateExhibits lower biological activity than bis(2-cyanoethyl) diisopropylphosphoramidite.
2-Cyanoethyl diisopropylphosphoramiditePhosphoramiditeSimilar phosphorylation properties but less stable.

Bis(2-cyanoethyl) diisopropylphosphoramidite stands out due to its high biological activity and effectiveness as a phosphorylating agent, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

The evolution of oligonucleotide synthesis represents one of the most significant advances in chemical biology, with the development of phosphoramidite chemistry marking a decisive shift from earlier, less efficient methodologies. The historical trajectory of nucleic acid synthesis began in 1955 when Todd and Michelson published the first report on dinucleoside phosphate synthesis using the triester method, though this initial approach yielded only 1-2% efficiency. This pioneering work, despite its limitations, established the conceptual foundation for what would eventually become the predominant method in modern oligonucleotide synthesis.

The subsequent development of synthetic methodologies was characterized by significant contributions from Khorana and coworkers during the 1960s, who elaborated the phosphodiester method that enabled the synthesis of longer oligodeoxyribonucleotides and even complete genes. Khorana's approach utilized relatively simple condensation agents such as carbodiimide and arylsulfonyl chlorides, allowing for the production of 10- to 12-unit oligodeoxyribonucleotides and their assembly into functional genes. The historical significance of this work culminated in 1970 with Khorana's synthesis of the alanine transfer ribonucleic acid gene, which was successfully incorporated into a bacteriophage and demonstrated functional activity through gene engineering techniques.

The transition from pentavalent phosphorus chemistry to trivalent phosphorus-based methods represented a fundamental paradigm shift in oligonucleotide synthesis. Letsinger's introduction of Solid Phase Oligonucleotide Synthesis and his exploration of phosphorus(III) phosphite triesters significantly enhanced coupling reactivity by facilitating access to the requisite trigonal bipyramidal transition state. This advancement in understanding the mechanistic requirements for efficient phosphorus-mediated coupling reactions set the stage for the revolutionary developments that would follow in the late 1970s and early 1980s.

The phosphoramidite method emerged as a response to the limitations of earlier approaches, addressing issues of coupling efficiency, side reactions, and synthetic scalability. The development of this methodology represented a convergence of advances in solid-phase synthesis, automated instrumentation, and understanding of phosphorus(III) chemistry. The method's success lay in its exploitation of inorganic, non-swelling supports combined with highly reactive phosphorus(III) reagents, enabling the birth of modern automated oligonucleotide synthesis systems that would transform molecular biology research.

Foundational Research Contributions

The development of nucleoside phosphoramidites as key intermediates for oligonucleotide synthesis represents a collaborative effort spanning multiple research groups, with particular recognition due to the groundbreaking contributions of Marvin Caruthers and Serge Beaucage. The foundational research that established phosphoramidite chemistry as the method of choice for deoxyoligonucleotide synthesis was first documented in 1981, when Beaucage and Caruthers introduced nucleoside phosphoramidites as a new class of key intermediates. This seminal work established the theoretical and practical framework for what would become the dominant methodology in automated oligonucleotide synthesis.

Caruthers' research group at the University of Colorado Boulder played a pivotal role in developing the phosphoramidite approach, with their 1983 publication detailing the comprehensive methodology for deoxyoligonucleotide synthesis via the phosphoramidite method. This research involved collaboration with multiple investigators including Beaucage, Becker, Efcavitch, Fisher, Galluppi, Goldman, deHaseth, Matteucci, and McBride, demonstrating the interdisciplinary nature of this technological advancement. The work was supported by multiple National Institutes of Health grants, underscoring the recognized importance of this research direction for advancing nucleic acid chemistry.

The theoretical contributions of this foundational research extended beyond mere synthetic methodology to encompass a comprehensive understanding of phosphorus chemistry in nucleic acid synthesis. The research established critical principles regarding the protection of reactive hydroxyl and exocyclic amino groups present in natural and synthetic nucleosides, developing appropriate protecting strategies that enabled the conversion of nucleoside analogs to their respective phosphoramidites. This work demonstrated that any nucleoside analog containing at least one hydroxyl group could be converted to a phosphoramidite and incorporated into synthetic nucleic acids using appropriate protecting strategies.

The mechanistic insights developed during this foundational period were crucial for understanding the stereochemical implications of phosphoramidite coupling reactions. The research revealed that phosphoramidite coupling leads to epimerization at the phosphorus(III) chiral center, forming diastereomers during the coupling process. This understanding was essential for developing strategies to control and predict the stereochemical outcomes of oligonucleotide synthesis, particularly important for applications requiring precise stereochemical control such as antisense oligonucleotide therapeutics.

Evolution of Bis(2-cyanoethyl) diisopropylphosphoramidite in Oligonucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite emerged as a critical reagent within the broader development of phosphoramidite chemistry, representing a specific application of the general phosphoramidite methodology to create a versatile phosphorylating agent. The compound's molecular structure, characterized by the formula C₁₂H₂₂N₃O₂P with a molecular weight of 271.301 daltons, incorporates key design elements that optimize its performance in oligonucleotide synthesis applications. The presence of two cyanoethyl protecting groups provides chemical stability while maintaining reactivity under appropriate activation conditions, making it particularly suitable for automated synthesis protocols.

The development of this specific phosphoramidite reagent represented a refinement of earlier phosphorylating agents, incorporating lessons learned from the broader evolution of phosphoramidite chemistry. The cyanoethyl protecting groups were selected based on their demonstrated utility in nucleoside phosphoramidite chemistry, where the β-cyanoethyl group had proven effective in preventing branching reactions that plagued earlier phosphodiester approaches. The selection of mesityl sulfonyl chloride and mesityl sulfonyl nitrotriazole as activators for related phosphoramidite reactions achieved coupling efficiencies exceeding 95% per step, establishing benchmarks for the performance requirements of phosphorylating reagents like bis(2-cyanoethyl) diisopropylphosphoramidite.

The synthetic accessibility of bis(2-cyanoethyl) diisopropylphosphoramidite follows established protocols for phosphoramidite preparation, utilizing the common method involving treatment of protected substrates with phosphorodiamidite under catalytic acid conditions. The reagent 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, which serves as a precursor in the synthesis of commercial nucleoside phosphoramidites, demonstrated relative thermal stability and could be synthesized using a two-step, one-pot procedure followed by vacuum distillation purification. This synthetic approach enabled the reliable production of bis(2-cyanoethyl) diisopropylphosphoramidite with the purity and consistency required for automated oligonucleotide synthesis applications.

The compound's integration into solid-phase oligonucleotide synthesis protocols represents a significant advancement in the automation and scalability of nucleic acid synthesis. Modern synthesis protocols utilizing bis(2-cyanoethyl) diisopropylphosphoramidite benefit from the four-step cyclic process that characterizes phosphoramidite chemistry: detritylation, coupling, oxidation, and capping. The compound's chemical properties enable efficient participation in each of these steps, contributing to the overall success of automated oligonucleotide synthesis systems that have become standard in molecular biology laboratories worldwide.

PropertyValueReference
Molecular FormulaC₁₂H₂₂N₃O₂P
Molecular Weight271.301 g/mol
Chemical NameBis(2-cyanoethyl) diisopropylphosphoramidite
CAS Number102690-88-0
Physical FormCrystalline Powder
FunctionPhosphorylating reagent

Theoretical Significance in Nucleotide Chemistry

The theoretical significance of bis(2-cyanoethyl) diisopropylphosphoramidite in nucleotide chemistry extends beyond its practical applications to encompass fundamental principles of phosphorus chemistry and nucleic acid synthesis. The compound exemplifies the successful application of phosphorus(III) chemistry to nucleotide synthesis, demonstrating how the unique reactivity profile of trivalent phosphorus compounds can be harnessed for precise chemical transformations. The theoretical framework underlying its use is based on the ability of phosphoramidites to undergo rapid coupling reactions with nucleophilic groups in the presence of acidic azole catalysts such as 1H-tetrazole, 2-ethylthiotetrazole, 2-benzylthiotetrazole, or 4,5-dicyanoimidazole.

The stereochemical implications of bis(2-cyanoethyl) diisopropylphosphoramidite reactions represent a critical aspect of its theoretical significance in nucleotide chemistry. The compound's phosphorus(III) center is chiral, leading to the formation of diastereomers during coupling reactions with nucleophilic substrates. This stereochemical complexity is evident in phosphorus-31 nuclear magnetic resonance spectroscopy, where the compound displays two peaks at approximately 149 parts per million corresponding to the two diastereomers. Understanding and controlling this stereochemical behavior has become increasingly important for applications requiring precise stereochemical control, such as the synthesis of antisense oligonucleotides where phosphorothioate stereochemistry significantly influences therapeutic efficacy.

The compound's reactivity profile demonstrates several important theoretical principles of phosphorus chemistry that are fundamental to nucleotide synthesis. Bis(2-cyanoethyl) diisopropylphosphoramidite exhibits remarkable stability under anhydrous conditions but perishes almost instantaneously in the presence of even mild acids, a property that enables precise temporal control of coupling reactions. The compound's relative stability to hydrolysis under neutral conditions, with a half-life of 200 hours for related phosphoramidites in 95% aqueous acetonitrile at 25°C, provides practical advantages for synthesis protocols while maintaining the reactivity required for efficient coupling.

The oxidation chemistry of bis(2-cyanoethyl) diisopropylphosphoramidite illustrates important principles of phosphorus redox chemistry that are central to oligonucleotide synthesis. The compound readily undergoes oxidation with weak oxidizing reagents such as aqueous iodine in the presence of weak bases or hydrogen peroxide to form the respective phosphoramidates. This oxidation step is crucial for converting the unstable phosphite triester intermediates formed during coupling reactions to stable phosphate triesters that can withstand subsequent synthesis cycles. The retention of configuration at the phosphorus center during these oxidation reactions ensures predictable stereochemical outcomes in oligonucleotide synthesis.

Chemical PropertyDescriptionTheoretical Significance
Phosphorus Oxidation State+3 (trivalent)Enables rapid coupling through trigonal bipyramidal transition states
Stereochemical BehaviorChiral phosphorus center forming diastereomersCritical for controlling oligonucleotide stereochemistry
Acid SensitivityRapid degradation in mild acid conditionsEnables precise temporal control of reactions
Hydrolytic StabilityHalf-life of 200 hours in 95% aqueous acetonitrileProvides practical advantages for synthesis protocols
Oxidation ReactivityReadily oxidized by weak oxidizing agentsEssential for stabilizing coupling products

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

271.14496395 g/mol

Monoisotopic Mass

271.14496395 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite

Dates

Modify: 2023-08-15

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